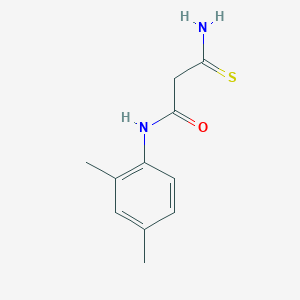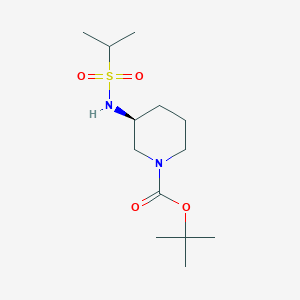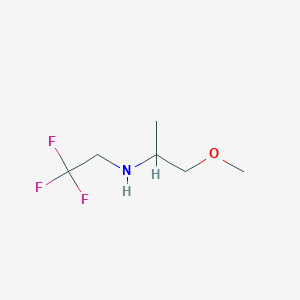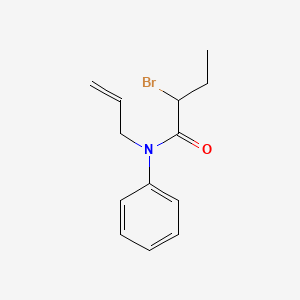
2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps, including the reaction of acetyl isothiocyanate with different amines and the subsequent formation of complexes with metals such as nickel and copper. Studies detail the synthesis process, characterizing the products through elemental analyses, IR spectroscopy, and NMR spectroscopy, leading to the formation of chelated ligands and neutral complexes (Mansuroğlu et al., 2008).
Molecular Structure Analysis
Crystal structure analysis of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide derivatives reveals the conformational details and coordination geometry around the metal centers. Single-crystal X-ray diffraction studies provide insights into the monoclinic space group formations and bidentate coordination yielding neutral complexes with a cis-arrangement (Arslan et al., 2011).
Chemical Reactions and Properties
The reactivity and interaction of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide derivatives with metal ions have been extensively studied. These compounds form complexes exhibiting different geometrical structures, such as octahedral, and demonstrate significant interactions within their molecular frameworks. The formation of these complexes highlights the compound's ability to act as a ligand in coordination chemistry (Sarhan et al., 2017).
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, have been elucidated through detailed crystallographic studies. These studies reveal the presence of intermolecular and intramolecular hydrogen bonds that contribute to the stability of the crystal structure, showcasing the compound's solid-state characteristics (Gowda et al., 2007).
Chemical Properties Analysis
Research on the chemical properties of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide focuses on its reactivity, including the ability to form complexes with various metal ions. The chemical stability and reactivity towards different reagents provide valuable information about the compound's chemical behavior and potential applications in synthesis and materials science (Arjunan et al., 2012).
Scientific Research Applications
Complex Formation and Coordination Chemistry
The chemical compound 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide has been studied for its ability to form complexes with metals such as nickel and copper. These complexes are characterized by their bidentate ligand coordination, involving both sulfur and oxygen atoms in the coordination sphere of the metal ions. For example, Mansuroğlu et al. (2008) synthesized and characterized various nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, revealing insights into their crystal structures and coordination behavior (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
Biological and Pharmacological Screening
In biological research, derivatives of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide have been explored for their potential antibacterial, antifungal, and anthelmintic properties. For instance, Khan et al. (2019) synthesized and screened a series of derivatives for various biological activities, revealing some significant activities in these areas. Additionally, these compounds have been evaluated for their potential as fingerprint agents in forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Radioligand Development for PET Imaging
Compounds related to 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide have also been developed and evaluated as potential radioligands for positron emission tomography (PET) imaging. For example, Mey et al. (2005) synthesized [11C]R116301, a compound related to 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide, for the investigation of central neurokinin(1) (NK1) receptors using PET imaging (Mey et al., 2005).
Photovoltaic Efficiency Modeling
Additionally, derivatives of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide have been studied in the context of photovoltaic efficiency. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Analytical and Pharmaceutical Studies
Furthermore, analytical studies have been conducted to develop methods for the determination of related compounds in pharmaceutical formulations. Shabir (2004) developed an isocratic reversed-phase high-performance liquid chromatographic method for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel formulation, demonstrating its applicability for quality control in pharmaceutical analysis (Shabir, 2004).
properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYGFOSSBVXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)


![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)
![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)


![3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2481721.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)